Methyl 4-methylpent-2-ynoate

Description

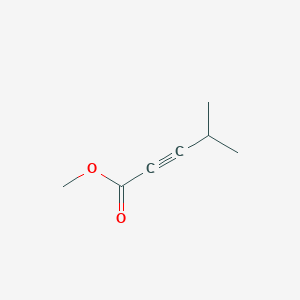

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

methyl 4-methylpent-2-ynoate |

InChI |

InChI=1S/C7H10O2/c1-6(2)4-5-7(8)9-3/h6H,1-3H3 |

InChI Key |

FAXBYZVWLRYYIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C#CC(=O)OC |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis and Derivatization of Methyl 4 Methylpent 2 Ynoate

Retrosynthetic Analysis and Established Synthetic Pathways

The traditional synthesis of methyl 4-methylpent-2-ynoate generally involves a two-step process: the formation of the corresponding alkynoic acid, 4-methylpent-2-ynoic acid, followed by its esterification.

Alkyne Formation Strategies Preceding Esterification

The key precursor to 4-methylpent-2-ynoic acid is the terminal alkyne, 3-methyl-1-butyne (B31179), also known as isopropylacetylene. rsc.org One common method for the synthesis of terminal alkynes is through the dehydrohalogenation of a vicinal or geminal dihalide. chegg.com For instance, (E)-4-methylpent-2-ene can be halogenated to form a dihalide, which is then treated with a strong base like sodium amide (NaNH₂) to induce double elimination and form 4-methylpent-2-yne. chegg.com

Once 3-methyl-1-butyne is obtained, it can be converted to 4-methylpent-2-ynoic acid via carboxylation. A classic approach involves the use of a Grignard reagent. The terminal alkyne is first deprotonated with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alkynyl Grignard reagent. This intermediate then reacts with carbon dioxide (in the form of dry ice) in an electrophilic addition, followed by acidic workup to yield the desired 4-methylpent-2-ynoic acid.

Another established method for the synthesis of alkynes is the Corey-Fuchs reaction, which involves the reaction of an aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to generate a dibromoalkene, followed by treatment with a strong base to yield the terminal alkyne.

Esterification Techniques for Alkynoic Acids

The final step in the traditional synthesis is the esterification of 4-methylpent-2-ynoic acid to its methyl ester. The Fischer-Speier esterification is a widely employed and cost-effective method for this transformation. tamu.eduvedantu.comathabascau.ca This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol (B129727), which often serves as both the reactant and the solvent. tamu.edu Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. vedantu.comoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, or the water formed as a byproduct is removed. tamu.eduathabascau.ca

Table 1: Comparison of Esterification Techniques

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, suitable for large scale. tamu.edu | Reversible reaction, may require removal of water. tamu.eduathabascau.ca |

| Reaction with Acid Chlorides | Carboxylic acid converted to acid chloride (e.g., with SOCl₂), then reacted with Methanol | Often requires a base (e.g., pyridine) | High yield, irreversible. | Generates corrosive byproducts. |

| Steglich Esterification | Carboxylic acid, Methanol, DCC, DMAP | Room temperature | Mild conditions, suitable for sensitive substrates. | DCC is an allergen, formation of DCU byproduct. |

Novel Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of more efficient and selective methods for the synthesis of alkynoic esters, many of which are applicable to the preparation of this compound.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis offers powerful tools for the direct synthesis of this compound, often with high atom economy. Palladium-catalyzed carbonylation reactions are particularly noteworthy. In these reactions, an alkyne, such as 3-methyl-1-butyne, can be directly coupled with carbon monoxide and methanol in the presence of a palladium catalyst to afford the α,β-unsaturated ester. rsc.org These reactions can be highly efficient, though they often require the handling of toxic carbon monoxide gas. To circumvent this, CO surrogates like oxalic acid can be employed in palladium-catalyzed carbonylative esterification of alkynes. rsc.org

Other transition metals like nickel, gold, and ruthenium have also been utilized in the synthesis of α,β-unsaturated esters from alkynes. mdpi.commdpi.comnih.gov For example, nickel-catalyzed hydrocarboxylation of alkynes with CO₂ has been developed, providing a direct route to the corresponding carboxylic acids which can then be esterified. cerritos.edu Gold and ruthenium catalysts have been shown to be effective in the addition of carboxylic acids to alkynes. mdpi.commdpi.com

Chemo- and Regioselective Preparations

A significant advantage of many transition-metal catalyzed reactions is their high degree of chemo- and regioselectivity. In the context of synthesizing this compound from 3-methyl-1-butyne, regioselectivity is crucial to ensure the formation of the desired constitutional isomer. Palladium-catalyzed hydrocarboxylation of alkynes has been shown to proceed with high regioselectivity, favoring the formation of the branched α-acrylic acid. vedantu.com Similarly, nickel-catalyzed hydrocarboxylation of alkynes with CO₂ can also exhibit excellent regioselectivity, which can be influenced by the choice of ligands and reaction conditions. cerritos.edu

The development of chemo- and regioselective methods for the synthesis of α,β-alkynoic esters is an active area of research, with the goal of providing direct and efficient access to these valuable compounds with minimal formation of byproducts. rsc.orgacs.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green approaches can be considered. The use of carbon dioxide as a C1 building block in carboxylation reactions is a prime example of utilizing a renewable and non-toxic feedstock. nih.govresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Traditional solvents like dichloromethane (B109758) and toluene (B28343) are being replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org Furthermore, reactions that can be performed in water or under solvent-free conditions are highly desirable. mdpi.com

Atom economy, a measure of how many atoms of the reactants are incorporated into the final product, is a key metric for evaluating the "greenness" of a reaction. primescholars.com Transition-metal catalyzed addition reactions often exhibit high atom economy compared to classical multi-step syntheses that generate stoichiometric byproducts. nih.gov For example, the direct palladium-catalyzed carbonylation of 3-methyl-1-butyne with CO and methanol to form this compound has a higher atom economy than the Grignard-based synthesis of the carboxylic acid followed by Fischer esterification.

Functional Group Interconversions and Derivatization

The derivatization of this compound can be systematically approached by targeting its two primary reactive sites: the carbon-carbon triple bond and the ester functional group. These sites allow for a variety of chemical modifications, leading to a diverse array of novel compounds.

Transformations of the Alkyne Moiety

The internal alkyne in this compound is a hub of reactivity, susceptible to addition reactions and reductions. These transformations can alter the saturation level and introduce new functional groups to the carbon skeleton.

Reduction Reactions: Catalytic hydrogenation of the alkyne moiety can be controlled to produce either the corresponding alkene or the fully saturated alkane.

Partial Reduction to cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), facilitates the stereoselective reduction of the alkyne. masterorganicchemistry.com This reaction yields Methyl (Z)-4-methylpent-2-enoate, the cis-alkene isomer, by delivering hydrogen atoms to the same face of the alkyne. masterorganicchemistry.com

Complete Reduction to Alkane: Full saturation of the carbon chain can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas. This process reduces the alkyne first to an alkene and then subsequently to the corresponding alkane, yielding Methyl 4-methylpentanoate.

Hydration: The addition of water across the triple bond, typically catalyzed by acid and a mercury salt, results in the formation of a ketone. For an internal alkyne like this compound, the hydration follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon that can better stabilize a partial positive charge. Due to the electron-withdrawing nature of the adjacent ester group, the addition of the hydroxyl group is directed to the C-3 position, which, after tautomerization of the initial enol intermediate, yields Methyl 4-methyl-3-oxopentanoate. sarthaks.com

Cycloaddition Reactions: The alkyne functionality is an excellent participant in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. For instance, the Huisgen [3+2] cycloaddition, particularly the copper-catalyzed variant (CuAAC), allows for the reaction of the alkyne with an organic azide. This reaction would produce a highly substituted triazole derivative, a structural motif prevalent in medicinal chemistry.

Table 1: Selected Transformations of the Alkyne Moiety in this compound

| Reaction Type | Reagent(s) | Product |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | Methyl (Z)-4-methylpent-2-enoate |

| Complete Hydrogenation | H₂, Pd/C | Methyl 4-methylpentanoate |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl 4-methyl-3-oxopentanoate |

| [3+2] Cycloaddition | Benzyl azide, Cu(I) catalyst | Methyl 4-methyl-2-(1-benzyl-1H-1,2,3-triazol-4-yl)pentanoate (isomer dependent) |

Modifications of the Ester Functional Group

The methyl ester group of this compound can be readily converted into other functional groups such as alcohols, carboxylic acids, and amides, providing further avenues for derivatization.

Reduction: The ester can undergo reduction to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol. This reaction converts this compound into 4-methylpent-2-yn-1-ol.

Partial Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is employed, typically at low temperatures (-78 °C). chemrxiv.orgrsc.orgacs.org This transformation yields 4-methylpent-2-ynal.

Hydrolysis (Saponification): The ester can be hydrolyzed to its corresponding carboxylic acid under basic conditions, a reaction known as saponification. orgsyn.org Treatment of this compound with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup, cleaves the ester bond to produce 4-methylpent-2-ynoic acid.

Ammonolysis and Amidation: Reaction of the ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. This process, known as ammonolysis or amidation, involves the nucleophilic acyl substitution of the methoxy (B1213986) group by the nitrogen nucleophile, yielding 4-methylpent-2-ynamide or an N-substituted derivative thereof.

Table 2: Selected Modifications of the Ester Group in this compound

| Reaction Type | Reagent(s) | Product |

| Reduction to Alcohol | 1. LiAlH₄, 2. H₂O | 4-Methylpent-2-yn-1-ol |

| Reduction to Aldehyde | 1. DIBAL-H, -78 °C, 2. H₂O | 4-Methylpent-2-ynal |

| Hydrolysis | 1. NaOH(aq), 2. H₃O⁺ | 4-Methylpent-2-ynoic acid |

| Amidation | RNH₂ (Primary Amine) | N-Alkyl-4-methylpent-2-ynamide |

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation of Methyl 4 Methylpent 2 Ynoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for probing the precise structural connectivity and spatial arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, neighboring atoms, and through-space interactions can be obtained.

Elucidation of Spin-Spin Coupling and Chemical Shift Anisotropy

Spin-spin coupling provides information about the connectivity of atoms by revealing the interactions between non-equivalent nuclei, typically through covalent bonds. In the proton (¹H) NMR spectrum of Methyl 4-methylpent-2-ynoate, the multiplicity of signals is dictated by the number of adjacent, non-equivalent protons, following the n+1 rule for first-order spectra. For instance, the methine proton of the isopropyl group would appear as a multiplet due to coupling with the six equivalent methyl protons. The methyl protons of the isopropyl group would, in turn, appear as a doublet due to coupling with the single methine proton. The coupling constant, J, measured in Hertz (Hz), is independent of the external magnetic field strength and provides valuable information about the dihedral angle between coupled protons.

Chemical shift anisotropy (CSA) arises from the orientation-dependent shielding of a nucleus by the surrounding electron cloud in the presence of an external magnetic field. In solution-state NMR, rapid molecular tumbling averages the CSA to an isotropic chemical shift. However, understanding CSA is crucial as it can influence relaxation rates and is a key parameter in solid-state NMR studies. The anisotropic electronic environment of the alkyne and carbonyl groups in this compound would result in significant CSA for the adjacent carbon and proton nuclei.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ester) | 3.7 - 3.8 | Singlet | N/A |

| -CH(CH₃)₂ | 2.8 - 3.0 | Septet | ~7.0 |

| -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 |

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 150 - 160 |

| C≡C (quaternary) | 80 - 90 |

| C≡C (quaternary) | 70 - 80 |

| -O-CH₃ | 50 - 55 |

| -C H(CH₃)₂ | 25 - 30 |

| -CH(C H₃)₂ | 20 - 25 |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide a more in-depth analysis of molecular structure by correlating signals that are related through spin-spin coupling or spatial proximity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling pathways. In the COSY spectrum of this compound, a cross-peak would be observed between the methine proton of the isopropyl group and the methyl protons of the same group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This would allow for the unambiguous assignment of the proton signals for the ester methyl, the isopropyl methine, and the isopropyl methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the isopropyl group and other parts of the molecule.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint based on the absorption or scattering of light, respectively, due to molecular vibrations.

Analysis of Characteristic Functional Group Frequencies

Specific functional groups exhibit characteristic vibrational frequencies, making IR and Raman spectroscopy powerful tools for functional group identification.

C≡C Stretch: The carbon-carbon triple bond of the alkyne group in this compound is expected to show a characteristic stretching vibration. In the IR spectrum, this band is often weak or absent for symmetrically substituted alkynes due to a small change in dipole moment. However, in this molecule, the asymmetry should result in a weak to medium intensity band in the region of 2260-2100 cm⁻¹. In the Raman spectrum, the C≡C stretch is typically strong and would be a prominent feature.

C=O Stretch: The carbonyl group of the ester will produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1750-1735 cm⁻¹, which is characteristic of α,β-unsaturated esters.

C-O Stretch: The C-O single bonds of the ester group will exhibit stretching vibrations in the fingerprint region of the IR spectrum, typically between 1300-1000 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the methyl and methine groups will appear in the region of 3000-2850 cm⁻¹.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C≡C | Stretch | 2260 - 2100 | Weak to Medium | Strong |

| C=O | Stretch | 1750 - 1735 | Strong | Medium |

| C-O | Stretch | 1300 - 1000 | Medium | Weak |

| sp³ C-H | Stretch | 3000 - 2850 | Medium | Medium |

Conformational Analysis via Vibrational Modes

While less common for acyclic molecules with significant rotational freedom, vibrational spectroscopy can sometimes provide information about conformational isomers. Different conformers can exhibit slightly different vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformations, it may be possible to infer the most stable conformation of this compound in a given state (e.g., liquid, solid, or in solution).

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion ([M]⁺˙) of this compound will be formed. The high energy of this process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. Analyzing these fragmentation pathways provides valuable structural information.

Expected Fragmentation Pathways for this compound:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at m/z [M - 31]⁺.

Loss of the isopropyl group (-CH(CH₃)₂): Cleavage of the bond between the alkyne and the isopropyl group would result in the loss of an isopropyl radical, leading to a fragment ion at m/z [M - 43]⁺.

McLafferty Rearrangement: While less common for alkynes, if a gamma-hydrogen is accessible, a McLafferty-type rearrangement could occur. However, in this specific structure, a classical McLafferty rearrangement is not sterically favored.

Cleavage of the ester group: Fragmentation can also occur with the loss of the entire ester functional group.

Predicted High-Resolution Mass Spectrometry Data:

| Ion | Proposed Structure | Calculated Exact Mass |

| [C₇H₁₀O₂]⁺˙ | Molecular Ion | 126.0681 |

| [C₆H₇O]⁺ | [M - OCH₃]⁺ | 95.0497 |

| [C₄H₃O₂]⁺ | [M - C₃H₇]⁺ | 83.0133 |

By analyzing the high-resolution mass data, the elemental composition of each fragment can be confirmed, providing strong evidence for the proposed fragmentation pathways and, consequently, the structure of the parent molecule.

Ionization Techniques (EI, ESI, CI) and Molecular Ion Detection

The primary goal of these techniques is to generate a detectable molecular ion from the analyte, which for this compound (C₇H₁₀O₂) has a monoisotopic mass of 126.0681 Da.

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), often leading to extensive and complex fragmentation. chemguide.co.uk While this provides a detailed fragmentation pattern useful for structural analysis, the molecular ion (M⁺˙) peak at m/z 126 may be weak or entirely absent for unsaturated esters. jeol.com For analogous unsaturated fatty acid methyl esters, the molecular ion is often not observed in EI spectra. jeol.com

Chemical Ionization (CI): CI is a softer ionization method that involves ion-molecule reactions. A reagent gas (like methane (B114726) or ammonia) is ionized first, and these ions then react with the analyte molecule to produce ions, typically a protonated molecule [M+H]⁺. This process imparts less energy to the analyte, resulting in a significantly more abundant ion corresponding to the molecular weight (e.g., [M+H]⁺ at m/z 127). This technique is highly advantageous for confirming the molecular mass when EI fails to produce a clear molecular ion peak.

Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly suited for polar molecules, though less common for small, volatile esters unless they are derivatized. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound, this would result in prominent peaks at m/z 127, 149, and 165, respectively, providing unambiguous confirmation of the molecular weight.

The following table summarizes the expected molecular ion detection for this compound using different ionization techniques.

| Ionization Technique | Typical Ion Formed | Expected m/z | Relative Abundance | Utility for MW Determination |

| Electron Ionization (EI) | M⁺˙ | 126 | Low to Absent | Low |

| Chemical Ionization (CI) | [M+H]⁺ | 127 | High | High |

| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | 127, 149 | High | High |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion or a primary fragment ion is selected and subjected to collision-induced dissociation (CID) to generate a secondary set of fragments. The fragmentation pattern of an ester is influenced by its core functional groups. libretexts.org

For this compound, key fragmentation pathways initiated from the molecular ion (m/z 126) or protonated molecule (m/z 127) would include:

Loss of the Methoxy Group: A characteristic fragmentation for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da) from the protonated molecule. This leads to the formation of a stable acylium ion. miamioh.edu

Cleavage at the Isopropyl Group: Fragmentation can be initiated by the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl terminus.

Cleavages adjacent to the Alkyne: The triple bond directs fragmentation, with cleavages of the bonds alpha to the alkyne being common. Studies on other methyl esters containing triple bonds show that diagnostic fragments are often formed by cleavages on either side of the acetylenic unit. nih.gov

The table below outlines the plausible fragmentations for this compound.

| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss | Fragment Ion (m/z) | Putative Fragment Structure |

| 126 (M⁺˙) | α-cleavage | •OCH₃ (31) | 95 | [CH(CH₃)₂C≡C-C=O]⁺ |

| 126 (M⁺˙) | Loss of methyl from isopropyl | •CH₃ (15) | 111 | [CH₃CH-C≡C-COOCH₃]⁺ |

| 126 (M⁺˙) | Cleavage of isopropyl group | •CH(CH₃)₂ (43) | 83 | [C≡C-COOCH₃]⁺ |

| 95 | Loss of carbon monoxide | CO (28) | 67 | [C₅H₇]⁺ |

Reactivity Profiles and Mechanistic Pathways of Methyl 4 Methylpent 2 Ynoate

Alkyne-Centric Reactions

The electron-deficient nature of the alkyne in methyl 4-methylpent-2-ynoate makes it a versatile substrate for a range of addition and cyclization reactions.

Transition-metal catalysts play a pivotal role in activating the alkyne bond of this compound, facilitating transformations such as hydration, hydroamination, and cyclization.

Hydration: The addition of water across the triple bond, known as hydration, can be catalyzed by various transition metals. For internal alkynes like this compound, direct hydration can be challenging. However, mercury(II)-catalyzed hydration in the presence of a strong acid is a common method. libretexts.orglibretexts.org The reaction proceeds via a Markovnikov addition of water, leading to an enol intermediate that tautomerizes to the corresponding β-keto ester. Gold and other late transition metal complexes have also been shown to be effective catalysts for the hydration of alkynes, often under milder conditions. organic-chemistry.org The regioselectivity of the hydration of unsymmetrical internal alkynes can be influenced by the electronic and steric properties of the substituents. researchgate.net

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is an atom-economical method for the synthesis of nitrogen-containing compounds. Transition-metal catalysts based on early transition metals (e.g., Ti, Zr) and late transition metals (e.g., Ru, Rh, Pd, Au) have been developed for this purpose. northeastern.eduvtt.fiacs.orgmdpi.comfrontiersin.org The mechanism often involves either the activation of the amine or the alkyne by the metal center. For electron-deficient alkynes, the reaction can proceed via nucleophilic attack of the amine on the coordinated alkyne. The regioselectivity of the addition is a key consideration, with the formation of either enamines or imines as potential products.

Cyclization: Intramolecular cyclization reactions of functionalized alkynyl esters can be initiated by transition-metal catalysts. nih.govrsc.orgacs.orgresearchgate.netresearchgate.net For instance, if this compound were part of a larger molecule containing a suitably positioned nucleophile, transition-metal catalysis could facilitate the formation of a cyclic product. The specific catalyst and reaction conditions would determine the reaction pathway and the structure of the resulting heterocycle.

| Transformation | Catalyst/Reagents | Product Type |

| Hydration | HgSO₄, H₂SO₄, H₂O | β-Keto ester |

| Hydroamination | Transition-metal complex, Amine | Enamine or Imine |

| Cyclization | Transition-metal complex | Heterocyclic compound |

The electron-deficient alkyne of this compound is an excellent dipolarophile in cycloaddition reactions, including the well-known "click" chemistry.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for the formation of 1,2,3-triazoles. tcichemicals.comnih.govwikipedia.orgunits.itcncb.ac.cnresearchgate.net this compound, as an activated alkyne, is expected to readily participate in this reaction with organic azides to yield a 1,4-disubstituted triazole. The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are also known and can provide the 1,5-regioisomer of the triazole product. wikipedia.org

[3+2] Cycloadditions: Beyond azide-alkyne cycloadditions, electron-deficient alkynes are valuable partners in other [3+2] cycloaddition reactions. nih.govacs.orgacs.orglibretexts.orgumn.edu These reactions involve the combination of a three-atom dipole with the two-atom alkyne to form a five-membered ring. For example, the reaction of this compound with nitrones would be expected to yield isoxazolines, while reaction with nitrile oxides would produce isoxazoles. The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile.

| Reaction | Reactant | Product |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide | 1,4-Disubstituted 1,2,3-Triazole |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide | 1,5-Disubstituted 1,2,3-Triazole |

| Nitrone-Alkyne Cycloaddition | Nitrone | Isoxazoline |

| Nitrile Oxide-Alkyne Cycloaddition | Nitrile Oxide | Isoxazole |

The alkyne functionality of this compound can be selectively reduced to either an alkene or an alkane.

Partial Reduction to Alkenes: The partial hydrogenation of the alkyne to a (Z)-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst system allows for the syn-addition of hydrogen to the alkyne, resulting in the cis-alkene. Alternatively, reduction with sodium or lithium in liquid ammonia (B1221849) at low temperatures (dissolving metal reduction) typically affords the (E)-alkene via an anti-addition of hydrogen. nih.gov

Complete Reduction to Alkanes: Complete reduction of the triple bond to a single bond, yielding methyl 4-methylpentanoate, can be accomplished through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel under a hydrogen atmosphere. youtube.com These conditions are generally vigorous enough to reduce the alkyne to the corresponding alkane. nih.govorganic-chemistry.org Copper(I)/N-heterocyclic carbene complexes have also been shown to be effective for the catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives. rsc.orgrsc.org

| Reagents/Catalyst | Product | Stereochemistry |

| H₂, Lindlar's Catalyst | Methyl 4-methylpent-2-enoate | (Z)-isomer |

| Na or Li, NH₃ (l) | Methyl 4-methylpent-2-enoate | (E)-isomer |

| H₂, Pd/C or PtO₂ | Methyl 4-methylpentanoate | N/A |

Ester Functional Group Reactivity

The ester group in this compound is also susceptible to chemical transformations, primarily through nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-methylpent-2-ynoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. frontiersin.orgkhanacademy.org Base-promoted hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by elimination of the methoxide (B1231860) ion. youtube.comchemrxiv.org The resulting carboxylate is then protonated in a separate workup step.

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. nih.govnih.gov In an acid-catalyzed transesterification, the alcohol acts as a nucleophile, attacking the protonated carbonyl of the ester. In a base-catalyzed transesterification, an alkoxide acts as the nucleophile. To avoid a mixture of products, the alkoxide used should correspond to the alcohol solvent.

The carbonyl carbon of the ester group is electrophilic and can be attacked by strong nucleophiles.

Reaction with Organometallic Reagents: Strong nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl group. However, with α,β-unsaturated systems like this compound, there is a competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition to the β-carbon of the alkyne). masterorganicchemistry.comacs.orgpressbooks.pubmasterorganicchemistry.com Hard nucleophiles, like Grignard and organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, such as organocuprates (R₂CuLi), generally favor 1,4-addition.

Reduction with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 4-methylpent-2-yn-1-ol. This reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to reduce the ester to the corresponding aldehyde, 4-methylpent-2-ynal, under controlled conditions. orgsyn.org

| Reagent | Product Type | Addition Type |

| H₃O⁺, H₂O | Carboxylic Acid | Hydrolysis |

| NaOH, H₂O then H₃O⁺ | Carboxylic Acid | Saponification |

| R'OH, H⁺ or R'O⁻ | New Ester | Transesterification |

| R-MgX or R-Li | Tertiary Alcohol | 1,2-Addition |

| R₂CuLi | β-Substituted α,β-unsaturated ester | 1,4-Addition |

| 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol | Reduction |

| 1. DIBAL-H, 2. H₂O | Aldehyde | Partial Reduction |

Acid-Base Properties and Chelation Behavior of this compound

The acid-base characteristics and chelation capabilities of this compound are dictated by the electronic properties of its constituent functional groups: the carbon-carbon triple bond (alkyne) and the methyl ester. The interaction between these groups influences the molecule's ability to accept or donate protons and to coordinate with metal ions.

Protonation and Deprotonation Equilibria

The acid-base chemistry of this compound involves the potential protonation of the carbonyl oxygen and the deprotonation of the α-hydrogens.

Protonation: The ester functionality contains a carbonyl group, which is weakly basic and can be protonated by strong acids. The protonation occurs at the carbonyl oxygen atom, which bears two lone pairs of electrons. This process enhances the electrophilicity of the carbonyl carbon. The equilibrium for this process lies far to the side of the unprotonated ester in aqueous solution, indicating that the ester is a very weak base. The pKa of the conjugate acid of a typical ester is around -6.5. qorganica.es This value suggests that very strong acidic conditions are required to achieve significant protonation.

The basicity of the carbonyl oxygen in an ester is influenced by the delocalization of one of the oxygen's lone pairs into the carbonyl π-system, which reduces the electron density on the carbonyl oxygen available for protonation. qorganica.es

Deprotonation: this compound is an internal alkyne, meaning the triple bond is not at the end of the carbon chain. Consequently, it lacks a terminal acetylenic hydrogen, which is the most acidic proton in a terminal alkyne (pKa ≈ 25-26). unacademy.comucalgary.capearson.comucalgary.cayoutube.com Therefore, deprotonation at the sp-hybridized carbons is not a feasible reaction under normal basic conditions.

The protons that are potentially acidic are the α-hydrogens on the carbon atom adjacent to the ester group (the methyl group of the ester) and the methine proton at the 4-position. The α-hydrogens to the carbonyl group of an ester are weakly acidic, with a typical pKa value around 25. qorganica.es The acidity of these protons is due to the resonance stabilization of the resulting carbanion (enolate). However, they are significantly less acidic than the α-hydrogens of aldehydes (pKa ≈ 17) and ketones (pKa ≈ 20). qorganica.es The methine proton at the 4-position is attached to an sp3-hybridized carbon and is not significantly acidic.

Table 1: Comparison of Approximate pKa Values for Protons in Related Functional Groups

| Functional Group | Position of Proton | Approximate pKa |

| Terminal Alkyne | Acetylenic C-H | 25-26 ucalgary.cayoutube.com |

| Ester | α-C-H to Carbonyl | 25 qorganica.es |

| Ketone | α-C-H to Carbonyl | 20 qorganica.es |

| Aldehyde | α-C-H to Carbonyl | 17 qorganica.es |

| Alkane | C-H | ~50 |

Metal Coordination and Complexation Studies

While specific metal complexation studies for this compound are not extensively documented in the literature, its behavior can be inferred from the known coordination chemistry of acetylenic esters. Both the alkyne and the ester functional groups can act as ligands for transition metals.

Coordination of the Alkyne Moiety: The carbon-carbon triple bond of an alkyne can coordinate to a transition metal in several ways. The bonding is generally described by the Dewar–Chatt–Duncanson model, which involves a σ-donation of electrons from the alkyne's π-orbital to an empty d-orbital on the metal, and a π-back-donation from a filled metal d-orbital to the alkyne's π*-antibonding orbital. wikipedia.org

Alkynes can act as two-electron donors, where one of the π-bonds interacts with the metal center. In this mode, the alkyne is typically bound side-on (η²-coordination). wikipedia.org This coordination leads to a lengthening of the C≡C bond and a bending of the substituents on the alkyne away from the metal. wikipedia.org Alkynes can also bridge two metal centers, donating a total of four electrons, with two electrons going to each metal. wikipedia.org

Coordination of the Ester Moiety: The ester group can also participate in metal coordination. The most common mode of coordination is through the carbonyl oxygen atom, which can donate a lone pair of electrons to a Lewis acidic metal center. This type of interaction is common in the formation of complexes with main group and transition metals.

Table 2: Potential Coordination Modes of this compound with a Metal (M)

| Coordinating Group | Description |

| Alkyne (η²) | The π-system of the C≡C triple bond coordinates to the metal center. |

| Carbonyl Oxygen | The lone pair of electrons on the carbonyl oxygen coordinates to the metal center. |

| Bidentate (Chelation) | Both the alkyne and the carbonyl oxygen coordinate to the same metal center, forming a ring. |

The Role of this compound in Complex Organic Synthesis

This compound is a specialized chemical reagent that serves as a valuable building block in the field of organic chemistry. Its unique structure, featuring a reactive alkyne triple bond conjugated with an ester functional group, allows for a variety of chemical transformations. This article explores the specific applications of this compound in the synthesis of complex organic molecules, adhering strictly to its documented roles in the scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 4-methylpent-2-ynoate, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves esterification of 4-methylpent-2-ynoic acid with methanol, catalyzed by sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide). Key parameters include:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may promote side reactions.

- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis.

- Catalyst loading : Excess acid catalyst risks byproduct formation.

Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the ester .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : NMR should show a triplet for the alkyne proton (~δ 2.1 ppm) and a singlet for the methyl ester group (δ 3.7 ppm). NMR confirms the ester carbonyl (~δ 170 ppm) and alkyne carbons (~δ 75–85 ppm).

- IR : A strong C≡C stretch (~2120 cm) and ester C=O stretch (~1740 cm) are diagnostic.

- Mass Spectrometry : Molecular ion peak (M) at m/z 128 and fragments corresponding to methyl loss (m/z 99) and alkyne cleavage .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves and safety goggles are mandatory.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Storage : Keep in airtight containers away from oxidizers and heat sources, as alkynes are prone to exothermic decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA to assess frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity in [2+2] or Diels-Alder reactions.

- Transition State Analysis : Identify activation energies for competing pathways using QM/MM methods.

- Solvent Effects : Apply COSMO-RS models to simulate solvent interactions and their impact on reaction barriers .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade vs. technical-grade) and temperature control (±0.1°C).

- Analytical Validation : Use nephelometry or UV-Vis spectroscopy to quantify solubility thresholds.

- Meta-Analysis : Compare datasets across studies, accounting for measurement techniques (e.g., gravimetric vs. spectroscopic) .

Q. How does steric hindrance from the 4-methyl group influence the ester’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. alcohols) under controlled conditions.

- X-ray Crystallography : Resolve the ester’s crystal structure to measure bond angles and steric bulk.

- Isotopic Labeling : Use -labeled methanol to trace ester hydrolysis pathways and identify steric effects on transition states .

Data Presentation Guidelines

- Table 1 : Example spectral data for this compound.

| Technique | Key Peaks/Data Points | Interpretation |

|---|---|---|

| NMR | δ 2.1 (t, 1H, C≡CH), δ 3.7 (s, 3H, OCH) | Confirms alkyne and ester groups |

| IR | 2120 cm (C≡C), 1740 cm (C=O) | Validates functional groups |

| MS (EI) | m/z 128 (M), m/z 99 (M–OCH) | Molecular ion and fragmentation pattern |

Note: Data should be cross-validated using multiple techniques to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.